![molecular formula C11H17N3O2 B592289 4,5-Dihidro-1H-pirazolo[3,4-c]piridina-6(7H)-carboxilato de terc-butilo CAS No. 871726-73-7](/img/structure/B592289.png)
4,5-Dihidro-1H-pirazolo[3,4-c]piridina-6(7H)-carboxilato de terc-butilo
Descripción general
Descripción
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
Molecular Structure Analysis
The molecular structure of these compounds is complex and diverse. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The chemical reactions of these compounds are diverse and complex. They are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are complex and diverse. They are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
Aplicaciones Científicas De Investigación
Síntesis de Derivados
Este compuesto se puede utilizar en la síntesis de sus derivados . Estos derivados pueden tener varias aplicaciones en diferentes campos de investigación. Los métodos para la síntesis se sistematizan de acuerdo con el método para ensamblar el sistema pirazolopiridina .
Aplicaciones Biomédicas
Las pirazolo[3,4-b]piridinas, un grupo de compuestos heterocíclicos que incluye el compuesto en cuestión, se ha encontrado que tienen varias aplicaciones biomédicas . Se han utilizado en el diseño de compuestos bioactivos .
Inhibidores de la Leucemia Celular Mieloide
Se ha descubierto que algunas 3-carboxi-sustituidas 1,2,3,4-tetrahidroquinolinas, que se pueden sintetizar a partir de pirazolo[3,4-b]piridinas, inhiben la leucemia celular mieloide .
Agentes Potenciales para Enfermedades Autoinmunes
Se ha descubierto que algunas 4,5,6,7-tetrahidropirazolo[3,4-b]piridina-6-carboxílico amidas, que se pueden sintetizar a partir de pirazolo[3,4-b]piridinas, son agentes potenciales para el tratamiento de enfermedades autoinmunes .
Inhibidores del Transportador GABA
Los derivados del ácido nipecotico, que se pueden sintetizar a partir de pirazolo[3,4-b]piridinas, se ha descubierto que son inhibidores efectivos del transportador de ácido gamma-aminobutírico (GABA) del subtipo GAT-1 .
Síntesis de Medicamentos Antiepilépticos
El compuesto se puede utilizar en la síntesis del fármaco antiepiléptico tiagabina .
Mecanismo De Acción
Target of Action
This compound belongs to the family of pyrazolopyridines, which have been the subject of significant interest due to their structural similarity to the purine bases adenine and guanine .
Mode of Action
It is known that pyrazolopyridines can interact with various biological targets due to their structural similarity to purine bases
Biochemical Pathways
Pyrazolopyridines, in general, have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Given the diversity of biological activities associated with pyrazolopyridines, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Direcciones Futuras
These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures 1 (5000 references, including nearly 2400 patents) and around 83,000 structures 2 (nearly 2700 references, including 1500 patents) included in SciFinder .
Análisis Bioquímico
Biochemical Properties
Tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that lead to uncontrolled cell growth .
Cellular Effects
Tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has been shown to affect various cell types, including cancer cells. It inhibits cell proliferation by blocking the TRK signaling pathways, which are crucial for cell survival and growth . This compound also influences cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves binding to the kinase domain of TRKs, thereby inhibiting their phosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate have been observed to change over time. The compound exhibits good stability and maintains its inhibitory activity over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects .
Propiedades
IUPAC Name |
tert-butyl 1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHYMCSSTAWZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720975 | |
| Record name | tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871726-73-7 | |
| Record name | 1,1-Dimethylethyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871726-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

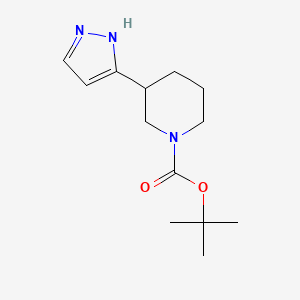
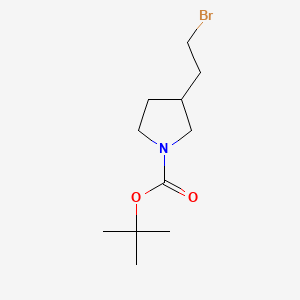
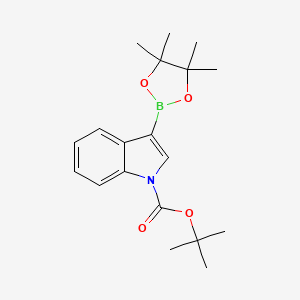
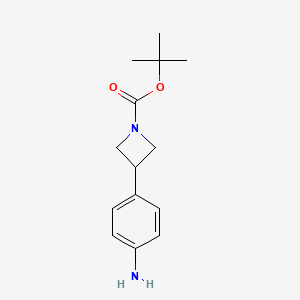

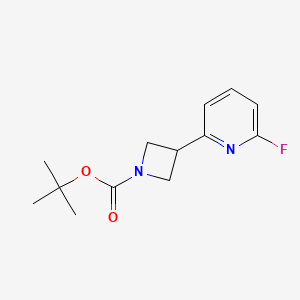




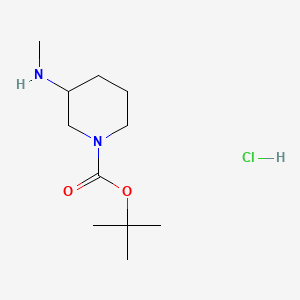

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
